molecular formula C23H20N4O3S B2635588 N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide CAS No. 879920-74-8

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

Cat. No. B2635588
M. Wt: 432.5
InChI Key: QELLTTKVESREMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” is a chemical compound with the molecular formula C23H20N4O3S1. It is intended for research use only and is not intended for human or veterinary use1.



Synthesis Analysis

The synthesis of similar compounds often involves starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination2. However, the specific synthesis process for “N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” is not available in the retrieved information.



Molecular Structure Analysis

The molecular structure of “N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” is not explicitly provided in the retrieved information. However, it is known that the compound contains a quinoline moiety, which is a heterocyclic aromatic compound with a double-ring structure containing a benzene ring fused with a pyridine moiety3.



Chemical Reactions Analysis

The specific chemical reactions involving “N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” are not available in the retrieved information.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of “N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” are not available in the retrieved information.


Scientific Research Applications

Synthesis and Reactivity

  • The compound and its analogs have been synthesized for potential applications in metal coordination and targeted delivery systems. For example, structures containing nitrogen atoms capable of forming coordinate bonds with metal ions like Mn(II) and Fe(II) have been explored for targeted delivery of therapeutic agents such as nitric oxide to biological sites, which could be useful in treating tumors (Yang et al., 2017).

Molecular Interaction and Complex Formation

  • Studies on solvates of dicarboxylic acids with pyridine and quinoline have revealed polymorphic solvates formed via hydrogen bond interactions. These findings could have implications for the development of novel materials with specific molecular assemblies (Singh & Baruah, 2009).

Inhibitory and Biological Activities

  • Novel 3-quinoline carboxamides have been identified as selective inhibitors for the ataxia telangiectasia mutated (ATM) kinase, showcasing potential for therapeutic applications in diseases where ATM function is compromised (Degorce et al., 2016).

Synthesis of Novel Derivatives

  • Research on the synthesis of thienoquinolines and their derivatives indicates the potential for creating new compounds with various applications, including the development of materials with unique physical or chemical properties (Awad et al., 1991).

Potential Antitumor Agents

  • Phenyl-substituted derivatives of quinoline have been evaluated for in vivo antitumor activity, suggesting the role of such compounds as minimal DNA-intercalating agents with solid tumor activity. This research points towards the therapeutic potential of quinoline derivatives in cancer treatment (Atwell et al., 1989).

Labeling and Evaluation for Imaging

  • Quinoline-2-carboxamide derivatives have been explored as potential radioligands for imaging peripheral benzodiazepine receptors, indicating their utility in noninvasive assessment of these receptors in vivo (Matarrese et al., 2001).

Safety And Hazards

The safety and hazards associated with “N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” are not available in the retrieved information. It is important to note that this compound is intended for research use only and is not intended for human or veterinary use1.


Future Directions

The future directions for research on “N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide” are not available in the retrieved information. However, given the broad spectrum of biological activities associated with indole derivatives4, it is possible that further research could explore the potential applications of this compound in various fields.


properties

IUPAC Name

N-[4-(ethylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3S/c1-2-25-31(29,30)18-9-7-17(8-10-18)26-23(28)20-15-22(16-11-13-24-14-12-16)27-21-6-4-3-5-19(20)21/h3-15,25H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QELLTTKVESREMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(ethylsulfamoyl)phenyl]-2-(pyridin-4-yl)quinoline-4-carboxamide

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